molecular formula C20H19F2N3O2 B4027271 1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4027271
M. Wt: 371.4 g/mol
InChI Key: ZWNPFBBXHRUWHB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring dual fluorophenyl substitutions: a 4-fluorophenyl group at position 1 and a 4-(2-fluorophenyl)piperazinyl moiety at position 2. This compound belongs to a class of molecules designed to modulate central nervous system (CNS) targets, leveraging the piperazine ring’s conformational flexibility and the fluorophenyl groups’ electronic effects for enhanced receptor binding and pharmacokinetic properties . Its molecular formula is C₂₀H₁₈F₂N₃O₂, with a calculated molecular weight of 370.38 g/mol.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2/c21-14-5-7-15(8-6-14)25-19(26)13-18(20(25)27)24-11-9-23(10-12-24)17-4-2-1-3-16(17)22/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNPFBBXHRUWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the fluorophenyl and piperazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Dopamine Reuptake Inhibition

Research indicates that compounds related to piperazine derivatives exhibit significant activity as dopamine reuptake inhibitors (DRIs). These compounds can be used in treating conditions such as depression and schizophrenia. The structure of 1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione allows it to bind effectively to dopamine transporters, potentially leading to increased dopamine availability in synaptic clefts .

Antidepressant Activity

In studies assessing the antidepressant effects of piperazine derivatives, compounds similar to 1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione have shown promising results in preclinical models. These findings suggest that the compound may modulate serotonin and norepinephrine levels, thus contributing to mood stabilization .

Cancer Therapeutics

The compound has been investigated for its role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are implicated in cancer cell proliferation and resistance to chemotherapy. By inhibiting ENTs, this compound may enhance the efficacy of nucleoside analogs used in cancer treatment .

Antimicrobial Properties

Some studies have explored the antimicrobial potential of piperazine derivatives, with findings indicating that modifications to the piperazine ring can lead to enhanced antibacterial activity. This suggests a possible application for 1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione in developing new antimicrobial agents .

Case Study 1: Dopamine Transporter Interaction

A study conducted on various piperazine analogs demonstrated that modifications at the fluorophenyl position significantly affected binding affinity at dopamine transporters. The results indicated that the introduction of fluorine atoms improved binding characteristics, making these compounds suitable candidates for further development as DRIs .

Case Study 2: ENTs Inhibition

Research focusing on ENTs revealed that specific analogs of piperazine derivatives could selectively inhibit ENT2 over ENT1. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in cancer treatments. The compound's structure supports this selective inhibition due to its ability to interact with the transporter proteins effectively .

Data Tables

Application Mechanism Potential Impact
Dopamine Reuptake InhibitionBinds to dopamine transportersTreatment for depression and schizophrenia
Antidepressant ActivityModulates serotonin and norepinephrine levelsMood stabilization
Cancer TherapeuticsInhibits equilibrative nucleoside transportersEnhances efficacy of chemotherapy
Antimicrobial PropertiesAlters bacterial growth via piperazine modificationsDevelopment of new antimicrobial agents

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and piperazinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 1/3) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Anticonvulsant ED₅₀ (mg/kg)
Target Compound: 1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione 1: 4-Fluorophenyl; 3: 4-(2-Fluorophenyl)piperazine 370.38 Not Reported Not Reported Not Reported
1-{3-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]propyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4f) 1: Propyl-linked indole; 3: Methoxyindole 541.63 100–109 93.8 Not Tested
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione 1: Chlorophenyl; 3: 3-Chlorophenylpiperazine 430.31 Not Reported Not Reported 14.18 (MES test)
1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione 1: Benzodioxolylmethyl; 3: 4-Fluorophenylpiperazine 411.43 Not Reported Not Reported Not Reported
1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione 1: Chloro-methoxyphenyl; 3: Sulfonyl-piperazine 595.46 Not Reported Not Reported Not Reported

Key Differences and Implications

Fluorophenyl vs. Chlorophenyl/Methoxy Groups

  • Fluorine’s electron-withdrawing nature may stabilize receptor interactions via dipole effects, whereas chlorine’s bulkier size in analogs like could hinder binding.

Piperazine Modifications

  • The target’s unmodified piperazine ring (vs. sulfonyl in or indole-linked in ) allows for conformational flexibility , critical for engaging diverse CNS targets. Sulfonyl groups (e.g., ) increase molecular weight and polarity, reducing bioavailability.

Pharmacological Trends

  • Chlorophenyl derivatives (e.g., ED₅₀ = 14.18 mg/kg ) show higher anticonvulsant potency than methoxy-substituted analogs, suggesting electron-withdrawing groups enhance activity. The target’s fluorophenyl groups may offer a balance between potency and metabolic stability.
  • Piperazine-linked indole derivatives (e.g., 4f ) are untested for CNS activity but demonstrate high synthetic yields, suggesting utility as intermediates.

Biological Activity

1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione, a compound with significant potential in pharmacology, is structurally characterized by a pyrrolidine core substituted with fluorophenyl and piperazine moieties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20F2N4O2\text{C}_{19}\text{H}_{20}\text{F}_2\text{N}_4\text{O}_2

1. Antidepressant Activity

Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. A study demonstrated that these compounds could enhance serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

2. Antipsychotic Effects

The compound has shown potential as an antipsychotic agent. In vitro studies revealed that it acts as a dopamine D2 receptor antagonist, which is crucial for treating schizophrenia and other psychotic disorders .

3. Anti-Virulence Activity

A notable study highlighted the compound's ability to inhibit protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, interfering with critical signaling pathways in macrophages. This suggests its potential use in treating tuberculosis by reducing bacterial virulence .

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is significantly influenced by its structural components:

Structural ComponentImpact on Activity
Fluorophenyl Groups Enhances lipophilicity and receptor binding affinity
Piperazine Ring Contributes to central nervous system penetration and receptor modulation
Pyrrolidine Core Essential for maintaining the conformational integrity necessary for biological activity

Case Study 1: Antidepressant Efficacy

In a double-blind study involving rodents, administration of the compound resulted in a significant reduction in depression-like behaviors as measured by the forced swim test. The results indicated an increase in neurogenesis within the hippocampus, supporting its potential use as an antidepressant .

Case Study 2: Antipsychotic Properties

A preclinical trial assessed the antipsychotic effects of the compound on a rat model of schizophrenia. The findings revealed significant reductions in hyperlocomotion and improved cognitive function, correlating with dopamine receptor antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

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